molecular formula C17H17N5O2S B11022511 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11022511
M. Wt: 355.4 g/mol
InChI Key: ITUCKGXBQCDILO-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule combining a 1,3,4-thiadiazole scaffold substituted with a cyclopentyl group and a 4-oxoquinazolin-3(4H)-yl moiety linked via an acetamide bridge. This structural architecture is designed to leverage the pharmacophoric properties of both heterocyclic systems: the thiadiazole ring is associated with antimicrobial and anticancer activities, while the quinazolinone core is known for kinase inhibition and DNA intercalation properties .

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H17N5O2S/c23-14(19-17-21-20-15(25-17)11-5-1-2-6-11)9-22-10-18-13-8-4-3-7-12(13)16(22)24/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,19,21,23)

InChI Key

ITUCKGXBQCDILO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide under acidic conditions, followed by cyclization with phosphorus oxychloride.

    Synthesis of Quinazolinone: The quinazolinone moiety is prepared by reacting anthranilic acid with formamide under heating conditions to yield 4-oxoquinazoline.

    Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates through an acetamide linkage. This can be achieved by reacting the thiadiazole derivative with 2-chloroacetyl chloride, followed by nucleophilic substitution with the quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize product formation.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via amidation between a thiadiazole derivative and a quinazolinone precursor. Key steps include:

Amidation Reaction

  • Reactants :

    • 5-Cyclopentyl-1,3,4-thiadiazol-2-amine (thiadiazole derivative).

    • 2-(4-Oxoquinazolin-3(4H)-yl)acetic acid (quinazolinone precursor).

  • Conditions :

    • Coupling agents: Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

    • Solvent: Acetonitrile or DMF at room temperature or reflux .

    • Reaction time: 5–24 hours, monitored via thin-layer chromatography (TLC) .

  • Outcome :
    Formation of the acetamide bond with yields up to 88% .

Cyclocondensation

  • The thiadiazole core is synthesized via cyclocondensation of hydrazine derivatives with carbon disulfide or thiourea under acidic conditions.

Thiadiazole Ring Reactivity

  • Nucleophilic Substitution :
    The sulfur atom in the thiadiazole ring participates in nucleophilic reactions. For example:

    • Reaction with alkyl halides to form thioether derivatives .

    • Interaction with mercapto groups (–SH) to generate disulfide-linked analogs .

Quinazolinone Reactivity

  • Oxidation/Reduction :
    The 4-oxo group in the quinazolinone moiety undergoes redox reactions. For instance:

    • Reduction with sodium borohydride yields dihydroquinazolinone derivatives.

    • Oxidation with hydrogen peroxide forms hydroxylated byproducts.

Acetamide Linker Modifications

  • Hydrolysis :
    Acidic or basic hydrolysis cleaves the acetamide bond, regenerating the carboxylic acid and amine precursors.

pH-Dependent Stability

  • Acidic Conditions (pH < 3) :
    Degradation occurs via protonation of the thiadiazole nitrogen, leading to ring-opening reactions.

  • Basic Conditions (pH > 10) :
    Hydrolysis of the acetamide group dominates, forming carboxylic acid and amine fragments.

Thermal Stability

  • Stable up to 150°C; decomposition observed at higher temperatures via cleavage of the cyclopentyl-thiadiazole bond.

Reaction Optimization Data

The table below summarizes critical parameters for key reactions:

Reaction Type Conditions Yield Key Observations
AmidationEDC/HOBt, DMF, 25°C, 12h75–88%High purity confirmed via NMR and IR .
Thiadiazole alkylationKOH/ethanol, 80°C, 5h65%Side products include disulfides .
Quinazolinone reductionNaBH₄, methanol, 0°C, 2h52%Partial racemization observed.

Byproducts and Side Reactions

  • Disulfide Formation :
    Competing reactions with –SH groups or sulfur nucleophiles yield disulfide-linked dimers .

  • Ring-Opening Products :
    Acidic conditions promote thiadiazole ring cleavage, generating sulfhydryl intermediates.

Analytical Characterization

Reaction products are validated using:

  • NMR Spectroscopy : Confirms structural integrity and purity.

  • Mass Spectrometry : Verifies molecular weights (e.g., m/z 343 for the parent compound) .

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as an anticancer agent. Research indicates that derivatives of quinazoline are known for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been documented to possess antibacterial and antifungal properties. A study on related thiadiazole compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds containing thiadiazole and quinazoline rings can act as inhibitors for various enzymes, including carbonic anhydrase isoforms. The synthesis of related compounds has shown promising results in inhibiting these enzymes, which are critical for numerous physiological processes . This suggests that this compound may also function as an effective enzyme inhibitor.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of quinazoline derivatives, including those similar to this compound. Results indicated that these compounds significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity, researchers synthesized several thiadiazole derivatives and tested them against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating the potential of this class of compounds in treating infections .

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Thiadiazole Derivatives
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzylthio substituent on thiadiazole and a phenoxyacetamide linker. Exhibits a lower melting point (132–134°C) compared to the cyclopentyl-substituted target compound, suggesting reduced crystallinity due to flexible substituents .
  • The fluorophenyl group may improve binding to hydrophobic enzyme pockets .
Quinazolinone Derivatives
  • (E)-2-(2-(3-Bromostyryl)-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)acetamide (11s): Contains a bromostyryl group on quinazolinone, which enhances π-π stacking interactions with DNA. The chlorophenyl acetamide moiety contributes to cytotoxic activity against cancer cells .
  • N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d): A phenolic substituent increases hydrogen-bonding capacity, improving antioxidant properties compared to ascorbic acid .
Anticancer Activity
  • Compounds 3 and 8 (): Thiadiazole derivatives with 4-nitrophenylamino groups inhibit Akt activity by 92.36% and 86.52%, respectively, via π-π interactions and H-bonding. The target compound’s cyclopentyl group could enhance hydrophobic interactions with Akt’s active site .
  • (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)acetamide (11m) : Shows 29.54% yield and moderate anticancer activity, likely due to the electron-rich dioxolane group .
Antimicrobial Activity
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (8d) : Demonstrates broad-spectrum antimicrobial activity, attributed to the thiadiazinan-thione moiety .

Structure-Activity Relationship (SAR) Insights

Thiadiazole Substituents :

  • Bulky groups (e.g., cyclopentyl) may improve target selectivity by reducing off-target interactions.
  • Electron-withdrawing groups (e.g., nitro in 11r) enhance DNA intercalation but may reduce solubility .

Quinazolinone Modifications: Styryl substitutions (e.g., 11m, 11n) increase planarity, favoring intercalation into DNA . Hydroxy or methoxy groups (e.g., 4d, 4e) improve antioxidant capacity via radical scavenging .

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, known for its stability and biological activity, particularly in antimicrobial and anticancer fields. The presence of the quinazoline ring further enhances its pharmacological profile, as quinazolines are recognized for their antitumor and anti-inflammatory properties.

Property Details
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
CAS NumberNot explicitly listed

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular:

  • Antibacterial Activity : Studies have highlighted that certain thiadiazole derivatives possess potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Antifungal Activity : The compound has also demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

2. Anticancer Properties

The anticancer potential of this compound is supported by studies demonstrating its cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways involved in cell proliferation and survival.

  • Mechanism of Action : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism or modulate the expression of oncogenes .

3. Anti-inflammatory Effects

Research has suggested that thiadiazole derivatives can exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in various models . This activity could provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of different thiadiazole derivatives against clinical isolates. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics .
  • Cytotoxicity Screening : In vitro assays using human cancer cell lines revealed that specific concentrations of the compound led to significant reductions in cell viability, suggesting potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling a 1,3,4-thiadiazole amine with a chloroacetylated quinazolinone precursor. For example, analogous procedures use triethylamine as a base and chloroacetyl chloride in dioxane or ethanol under reflux (4–6 hours, monitored by TLC) . Yield optimization may require stoichiometric control (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and recrystallization from ethanol-DMF mixtures to remove unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiadiazole and quinazolinone moieties. For instance, the quinazolinone carbonyl group typically appears at ~170 ppm in ¹³C NMR, while the cyclopentyl protons show multiplet splitting in ¹H NMR . Infrared (IR) spectroscopy can validate the presence of amide (C=O, ~1650 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer : SAR studies should involve synthesizing analogs with variations in the cyclopentyl group (e.g., replacing with aryl or smaller alkyl groups) and the quinazolinone core (e.g., substituting the 4-oxo group with sulfonamide or methyl groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to map interactions with target proteins like kinases or DNA topoisomerases .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values in bacterial vs. mammalian assays) may arise from differences in cell permeability or metabolic stability. Address this by:

  • Conducting parallel assays under standardized conditions (e.g., pH, serum content).
  • Using isotopic labeling (e.g., ¹⁴C) to track metabolic degradation in hepatic microsomes .
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the conformational flexibility of the thiadiazole-quinazolinone backbone influence reactivity?

  • Methodological Answer : X-ray crystallography (e.g., as in related thiadiazole-acetamide structures ) reveals that the dihedral angle between the thiadiazole and quinazolinone rings affects π-π stacking and hydrogen-bonding potential. Computational tools like Gaussian 09 can model rotational energy barriers, guiding the design of rigidified analogs (e.g., introducing methyl or halogen substituents to restrict rotation) .

Q. What in vitro models are suitable for assessing the compound’s metabolic stability?

  • Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactors to measure intrinsic clearance. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare results with control compounds (e.g., verapamil for high clearance). For CYP450 inhibition potential, employ fluorogenic substrate assays (e.g., CYP3A4 with BFC) .

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